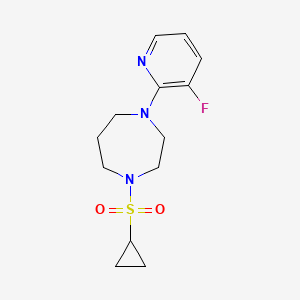![molecular formula C18H17FN4O B12266457 6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266457.png)
6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinazoline ring, a pyrrolidine ring substituted at the 4th position, and a 3-methylpyridin-4-yloxy group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups.
Incorporation of the 3-Methylpyridin-4-yloxy Group: This step involves the reaction of the intermediate with 3-methyl-4-hydroxypyridine, typically under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: The compound is used to investigate biological pathways and molecular targets, such as kinases and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is utilized in chemical biology to study protein-ligand interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolidine and pyridine rings contribute to the compound’s overall stability and bioavailability. The compound may inhibit or activate specific pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline: Lacks the fluorine atom, which may result in different binding properties and biological activity.
6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine: Similar structure but with a pyrimidine ring instead of quinazoline, leading to different chemical and biological properties.
6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}benzimidazole: Contains a benzimidazole ring, which may alter its interaction with molecular targets.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline distinguishes it from similar compounds, enhancing its binding affinity and selectivity for specific targets. This unique feature makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17FN4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-fluoro-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H17FN4O/c1-12-9-20-6-4-17(12)24-14-5-7-23(10-14)18-15-8-13(19)2-3-16(15)21-11-22-18/h2-4,6,8-9,11,14H,5,7,10H2,1H3 |
InChI Key |
MSPXRARZWVDRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266381.png)
![6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12266382.png)
![4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12266383.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12266392.png)
![2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266394.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B12266395.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266409.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine](/img/structure/B12266413.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266415.png)
![1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12266437.png)
![N,N-dimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12266442.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12266444.png)
![1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12266452.png)

